1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone
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Overview
Description
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is a heterocyclic compound that features a benzotriazole ring fused with an ethanone group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone typically involves the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These steps provide a reliable and scalable method for producing the target compound.
Industrial Production Methods: Industrial production methods for this compound often involve the use of copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are part of click chemistry. This method allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions with high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 position of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and bipolar interactions, allowing it to interact with biomolecular targets. This interaction can disrupt the replication cycle of viruses or inhibit bacterial quorum sensing, leading to its antiviral and antimicrobial effects .
Comparison with Similar Compounds
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
- 2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide
Uniqueness: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is unique due to its specific structural features, which allow for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(benzotriazol-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-9-7-4-2-3-5-8(7)10-11/h2-5H,1H3 |
InChI Key |
KFDIGGNHFYYYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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